molecular formula C20H23BrN2O4S B2702809 N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-99-3

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2702809
CAS No.: 941955-99-3
M. Wt: 467.38
InChI Key: OXHMNJZPQGNXGV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenylsulfonyl group, and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromophenyl group, and the attachment of the methoxyphenylsulfonyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, such as a piperidine derivative, the piperidine ring is formed through cyclization reactions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or brominating agents.

    Attachment of Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Biological Activity

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, identified by its CAS number 941955-99-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN2O4SC_{20}H_{23}BrN_{2}O_{4}S with a molecular weight of 467.4 g/mol. The compound features a piperidine ring substituted with a sulfonamide group, which is known for enhancing biological activity in various derivatives.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro studies focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In a study evaluating various derivatives, it was found that compounds similar to this compound exhibited significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
100.30Escherichia coli

Anti-inflammatory and Anticancer Activity

The sulfonamide moiety present in the compound has been associated with anti-inflammatory properties. Studies have shown that similar piperidine derivatives can inhibit pro-inflammatory cytokines and exhibit cytotoxic effects against cancer cell lines . The mechanism often involves the modulation of signaling pathways related to inflammation and apoptosis.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing piperidine rings have been documented to inhibit various enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases .
  • Biofilm Disruption : The ability to disrupt biofilm formation in bacteria enhances its efficacy as an antimicrobial agent, particularly against resistant strains .
  • Binding Affinity : Studies involving molecular docking have suggested that the compound may interact effectively with target proteins due to its structural features, enhancing its pharmacological profile .

Case Studies

Several research studies have documented the synthesis and evaluation of similar compounds:

  • A study reported that a derivative with a similar structure demonstrated promising results in inhibiting cancer cell proliferation in vitro, showcasing significant cytotoxicity against various cancer cell lines .
  • Another investigation highlighted the anti-inflammatory properties of piperidine derivatives, showing reduced levels of inflammatory markers in treated cells .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMNJZPQGNXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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